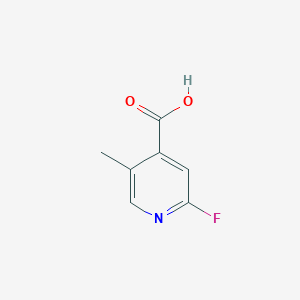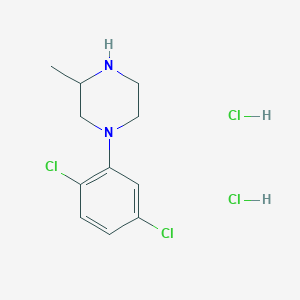
1-(2,5-Dichlorophenyl)-3-methylpiperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichlorophenyl)-3-methylpiperazine dihydrochloride is a chemical compound with the molecular formula C10H14Cl4N2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
The synthesis of 1-(2,5-Dichlorophenyl)-3-methylpiperazine dihydrochloride typically involves the reaction of 2,5-dichloroaniline with 3-methylpiperazine. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(2,5-Dichlorophenyl)-3-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another. Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield a variety of chlorinated derivatives, while reduction may produce dechlorinated products.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-3-methylpiperazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is used in studies of cellular processes and molecular interactions. It can act as a ligand that binds to specific proteins or receptors, allowing researchers to investigate their functions.
Medicine: Research into the potential therapeutic applications of the compound is ongoing. It may have potential as a drug candidate for the treatment of various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for use in a variety of industrial applications.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-methylpiperazine dihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific context in which the compound is used. For example, in neurological research, the compound may modulate neurotransmitter systems, affecting brain function and behavior.
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)-3-methylpiperazine dihydrochloride can be compared with other similar compounds, such as:
- 1-(2,3-Dichlorophenyl)piperazine hydrochloride
- 1-(3-Pyridinylmethyl)piperazine hydrochloride
- 4-(4-Chlorophenyl)piperidine hydrochloride
These compounds share structural similarities with this compound but differ in the specific arrangement of atoms and functional groups. These differences can result in variations in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-3-methylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2.2ClH/c1-8-7-15(5-4-14-8)11-6-9(12)2-3-10(11)13;;/h2-3,6,8,14H,4-5,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNSJHUYFUVYQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=CC(=C2)Cl)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
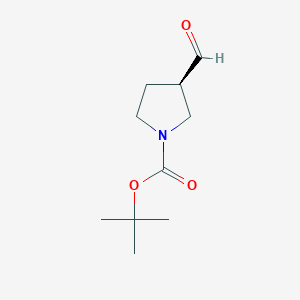
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2673341.png)
![N-(3-Bicyclo[3.2.1]octanyl)prop-2-enamide](/img/structure/B2673342.png)
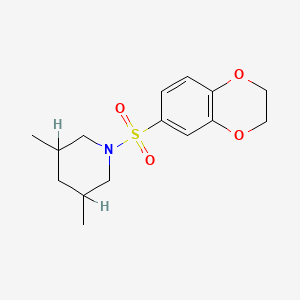
![3-hydroxy-N-(prop-2-en-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2673344.png)
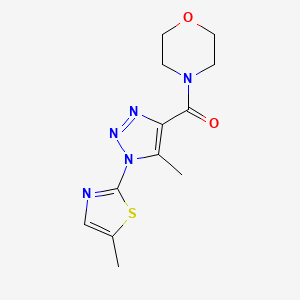
![N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2673347.png)
![2-(piperidin-1-yl)-1,3-benzothiazol-6-yl 4-[butyl(methyl)sulfamoyl]benzoate](/img/structure/B2673349.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2673350.png)
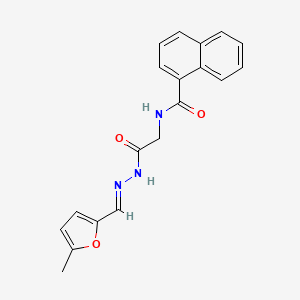
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B2673355.png)
![2-[(4-Ethylphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2673356.png)
